Superior TRβ Subtype Selectivity Differentiates KB-141 from Non-Selective Agonists
KB-141 demonstrates a 14-fold higher binding affinity for human TRβ compared to human TRα, a critical selectivity metric that distinguishes it from non-selective agonists like T3 [1]. This selectivity is fundamental to its improved therapeutic window.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | hTRβ: 3.3 nM; hTRα: 23.9 nM (displacement of T3) |
| Comparator Or Baseline | T3 (triiodothyronine): non-selective, binds both TRα and TRβ |
| Quantified Difference | 14-fold higher affinity for TRβ over TRα |
| Conditions | In vitro radioligand binding assay using human TRα1 and TRβ1 |
Why This Matters
Procurement of KB-141 enables research focused on TRβ-mediated pathways without confounding TRα-driven cardiac effects, unlike non-selective alternatives.
- [1] Grover GJ, Mellström K, Ye L, Malm J, Li YL, Bladh LG, Sleph PG, Smith MA, George R, Vennström B, Mookhtiar K, Horvath R, Speelman J, Egan D, Baxter JD. Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability. Proc Natl Acad Sci U S A. 2003 Aug 19;100(17):10067-72. doi: 10.1073/pnas.1633737100. PMID: 12888625. View Source
